2-Amino-3-ethylbenzoic acid
Overview
Description
2-Amino-3-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where an amino group and an ethyl group are substituted at the second and third positions of the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-ethylbenzoic acid typically involves the nitration of 3-ethylbenzoic acid to form 2-nitro-3-ethylbenzoic acid, followed by reduction to yield the desired amino compound. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be performed using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Nitro-3-ethylbenzoic acid.
Reduction: 2-Amino-3-ethylbenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
2-Amino-3-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-ethylbenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
- 2-Amino-3-methylbenzoic acid
- 2-Amino-3-chlorobenzoic acid
- 2-Amino-3-bromobenzoic acid
Comparison: 2-Amino-3-ethylbenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and halogenated counterparts, the ethyl group provides different steric and electronic effects, potentially leading to distinct properties and applications.
Biological Activity
2-Amino-3-ethylbenzoic acid (CAS Number: 5437-40-1) is an aromatic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl group at the meta position relative to the amino group on a benzoic acid backbone. This structural configuration influences its reactivity and interaction with biological targets. The compound can form hydrogen bonds due to the presence of the amino group, which can significantly affect its binding affinity to various macromolecules.
The biological activity of this compound is primarily attributed to its interaction with enzymes and other proteins. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations, thereby modulating their activity.
- Protein Binding : Its amino group allows for hydrogen bonding with proteins, potentially influencing their structure and function.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain analogs can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting potential use as antibacterial agents .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammatory markers by inhibiting specific pathways involved in inflammation .
3. Antioxidant Activity
Some studies have highlighted the antioxidant potential of this compound, indicating its ability to scavenge free radicals and protect cells from oxidative stress .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits biofilm formation in E. coli | |
Anti-inflammatory | Reduces inflammatory markers | |
Antioxidant | Scavenges free radicals |
Case Study: Antimicrobial Activity
A study conducted on a series of 2-amino-3-substituted benzoic acids demonstrated that specific modifications could enhance their antibacterial efficacy against E. coli. The results indicated that compounds with an ethyl substitution showed improved activity compared to their methyl counterparts, highlighting the importance of structural variations in biological activity .
Comparison with Similar Compounds
This compound can be compared with other related compounds such as 2-amino-3-methylbenzoic acid and 2-amino-3-chlorobenzoic acid.
Compound | Key Differences |
---|---|
2-Amino-3-methylbenzoic acid | Methyl group instead of ethyl; different reactivity |
2-Amino-3-chlorobenzoic acid | Chlorine substitution affects electron density |
The presence of the ethyl group in this compound provides unique steric and electronic effects, potentially leading to distinct biological activities compared to its analogs .
Properties
IUPAC Name |
2-amino-3-ethylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQAYBZZYVWGTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969468 | |
Record name | 2-Amino-3-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-40-1 | |
Record name | 2-Amino-3-ethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5437-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5437-40-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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